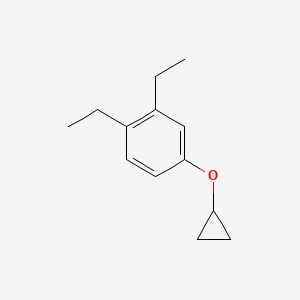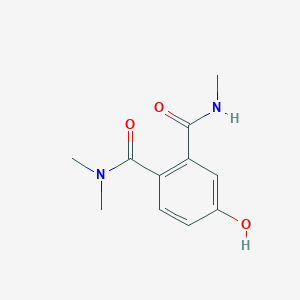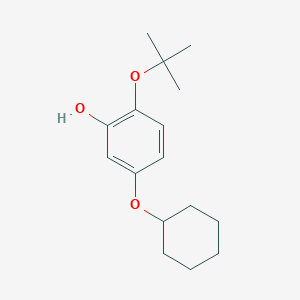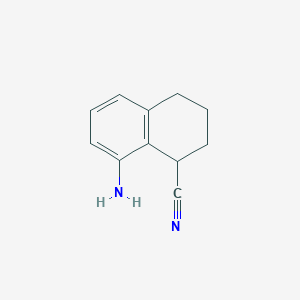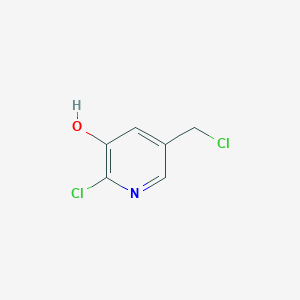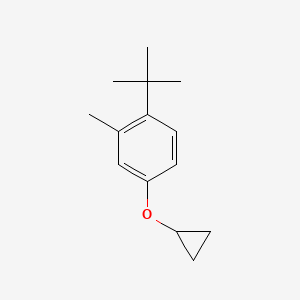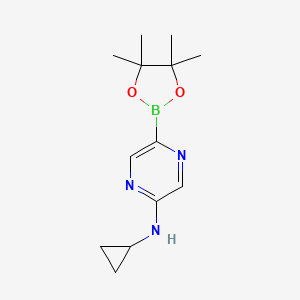
5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide: is a synthetic organic compound with the molecular formula C13H18N2O4S It is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a nicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of 2-chloronicotinic acid with appropriate amines under controlled conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the nicotinamide intermediate.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles such as amines or thiols replace the cyclopropoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide
- 5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-(methanesulfonamido)-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)10-6-9(19-8-4-5-8)7-13-11(10)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
IMGRZAMDPGSZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


